4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile 4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15917270
InChI: InChI=1S/C14H19N5/c1-18-5-7-19(8-6-18)13-9-11(10-15)17-12-3-2-4-16-14(12)13/h9,16H,2-8H2,1H3
SMILES:
Molecular Formula: C14H19N5
Molecular Weight: 257.33 g/mol

4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile

CAS No.:

Cat. No.: VC15917270

Molecular Formula: C14H19N5

Molecular Weight: 257.33 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile -

Specification

Molecular Formula C14H19N5
Molecular Weight 257.33 g/mol
IUPAC Name 4-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carbonitrile
Standard InChI InChI=1S/C14H19N5/c1-18-5-7-19(8-6-18)13-9-11(10-15)17-12-3-2-4-16-14(12)13/h9,16H,2-8H2,1H3
Standard InChI Key XUHVUZLMIRYFLO-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=C3C(=NC(=C2)C#N)CCCN3

Introduction

Structural and Physicochemical Properties

The compound features a bicyclic 5,6,7,8-tetrahydro-1,5-naphthyridine system, which reduces aromaticity compared to fully unsaturated naphthyridines, enhancing solubility and metabolic stability . The 4-methylpiperazin-1-yl group introduces a basic nitrogen center, facilitating salt formation and improving pharmacokinetic properties. The electron-withdrawing nitrile group at position 2 modulates electronic distribution, potentially influencing binding interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₆
Molecular Weight270.34 g/mol
Hydrogen Bond Donors1 (NH in piperazine)
Hydrogen Bond Acceptors5 (3 N in naphthyridine, 1 N in piperazine, 1 CN)
LogP (Predicted)1.8–2.4
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol)

Synthetic Methodologies

Core Formation via Cyclization Reactions

The 1,5-naphthyridine core is typically synthesized through cyclization strategies. One approach involves the condensation of 3-aminopyridine derivatives with β-ketoesters or aldehydes. For example, reacting 3-amino-4-methylpyridine with acetaldehyde yields 2-hydroxy-6-methyl-1,5-naphthyridine . In the target compound, saturation of the pyridine ring is achieved via catalytic hydrogenation or borohydride reduction .

Functionalization with 4-Methylpiperazine

StepReagents/ConditionsYieldReference
Naphthyridine core3-Aminopyridine + β-ketoester, montmorillonite K10, 110°C65%
HydrogenationH₂ (50 psi), Pd/C, ethanol, 25°C85%
Piperazine coupling1-Methylpiperazine, Pd(OAc)₂, Xantphos, K₃PO₄, 100°C72%
CyanationCuCN, DMF, reflux58%

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (50–70%), necessitating improved catalysts or alternative pathways. Flow chemistry and microwave-assisted synthesis may enhance efficiency .

Toxicity Profiling

While in vitro activity is promising, hepatotoxicity risks associated with nitrile-containing compounds require thorough assessment. Prodrug strategies (e.g., masking the nitrile as an amide) could mitigate off-target effects .

Target Identification

Proteome-wide binding studies (e.g., thermal shift assays) are needed to elucidate primary targets and off-target interactions. Computational docking simulations predict affinity for kinases and epigenetic regulators .

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